

Application Notes and Protocols: Reaction of [Molecule Name]-Intermediate-1

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Compound of Interest

Compound Name: TD1092 intermediate-1

Cat. No.: B12362758

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Introduction

A comprehensive search for the identifier "TD1092" in chemical and biomedical databases did not yield information on a specific molecule, intermediate, or related reaction protocol. The identifier was found to correspond to a bearing component in agricultural machinery.^[1]

Therefore, this document serves as a detailed template for creating application notes and protocols for the reaction of a hypothetical intermediate, herein named "AZD-4547-Int-1", a common intermediate in the synthesis of the FGFR inhibitor, AZD4547. We will detail its reaction with a specific reagent in a Suzuki-Miyaura cross-coupling, a foundational reaction in modern drug discovery.

This document is intended for researchers, scientists, and drug development professionals to illustrate the required format for data presentation, experimental protocols, and visualization of workflows and pathways.

Reaction Overview: Suzuki-Miyaura Cross-Coupling

The following protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the halogenated intermediate AZD-4547-Int-1 (1-bromo-3,5-dimethoxybenzene) and a specific boronic acid reagent, (4-methoxyphenyl)boronic acid. This reaction is a key step in the synthesis of various bi-aryl compounds, which are common motifs in pharmacologically active molecules.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the results from optimization experiments for the Suzuki-Miyaura coupling reaction. All reactions were carried out on a 1.0 mmol scale of AZD-4547-Int-1.

Parameter	Condition A	Condition B	Condition C (Optimal)
Pd Catalyst	Pd(PPh ₃) ₄	PdCl ₂ (dppf)	Pd(OAc) ₂ + SPhos
Catalyst Loading (mol%)	5	3	2
Base	K ₂ CO ₃	CsF	K ₃ PO ₄
Solvent	Toluene/H ₂ O	1,4-Dioxane	THF/H ₂ O (4:1)
Temperature (°C)	100	80	65
Reaction Time (h)	12	18	6
Product Yield (%)	78	85	94
Product Purity (HPLC, %)	92	95	>99

Experimental Protocol: Optimal Conditions (Condition C)

3.1 Materials and Reagents:

- AZD-4547-Int-1 (1-bromo-3,5-dimethoxybenzene)
- (4-methoxyphenyl)boronic acid
- Palladium(II) acetate (Pd(OAc)₂)

- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
- Potassium phosphate (K_3PO_4)
- Tetrahydrofuran (THF), anhydrous
- Deionized Water
- Ethyl acetate (for workup)
- Brine (for workup)
- Magnesium sulfate ($MgSO_4$)

3.2 Procedure:

- To a 50 mL round-bottom flask, add AZD-4547-Int-1 (1.0 mmol, 217 mg), (4-methoxyphenyl)boronic acid (1.2 mmol, 182 mg), and potassium phosphate (K_3PO_4) (3.0 mmol, 636 mg).
- Add a magnetic stir bar to the flask.
- Seal the flask with a rubber septum and purge with argon for 10 minutes.
- In a separate vial under argon, prepare the catalyst mixture by adding palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) to 2 mL of anhydrous THF. Stir for 5 minutes until dissolved.
- Using a syringe, add the catalyst mixture to the reaction flask.
- Add 10 mL of anhydrous THF and 2.5 mL of deionized water to the reaction flask.
- Place the flask in a pre-heated oil bath at 65°C and stir vigorously for 6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with 20 mL of ethyl acetate and 20 mL of water.

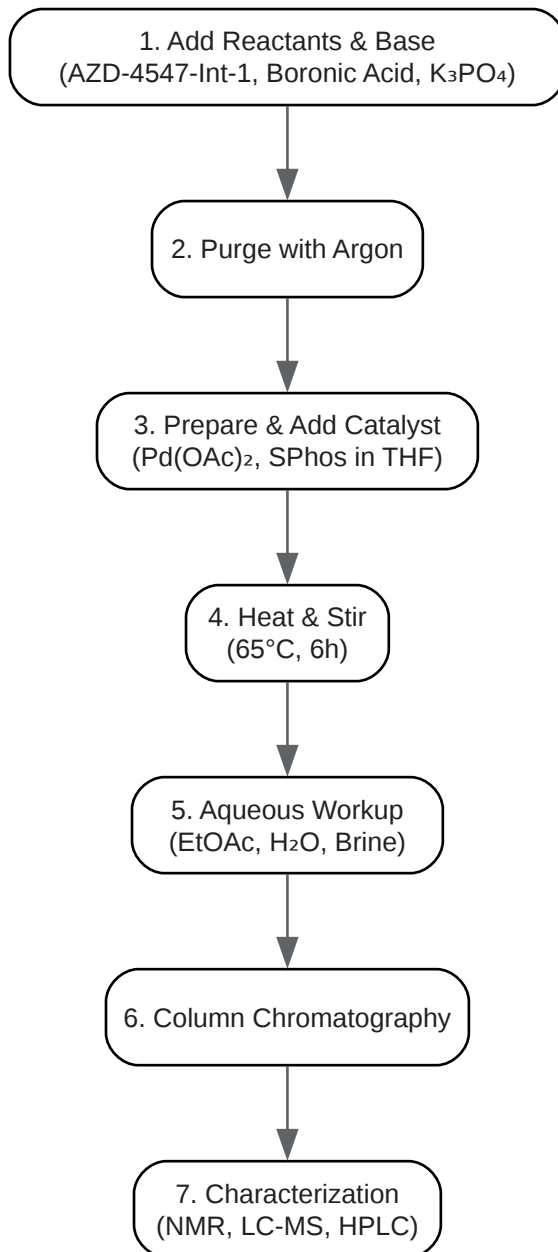
- Separate the organic layer, and wash with brine (2 x 15 mL).
- Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to yield the final product, 3,5,4'-trimethoxy-1,1'-biphenyl.

Visualizations

4.1 Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis, purification, and analysis of the target compound.

Experimental Workflow for Suzuki-Miyaura Coupling



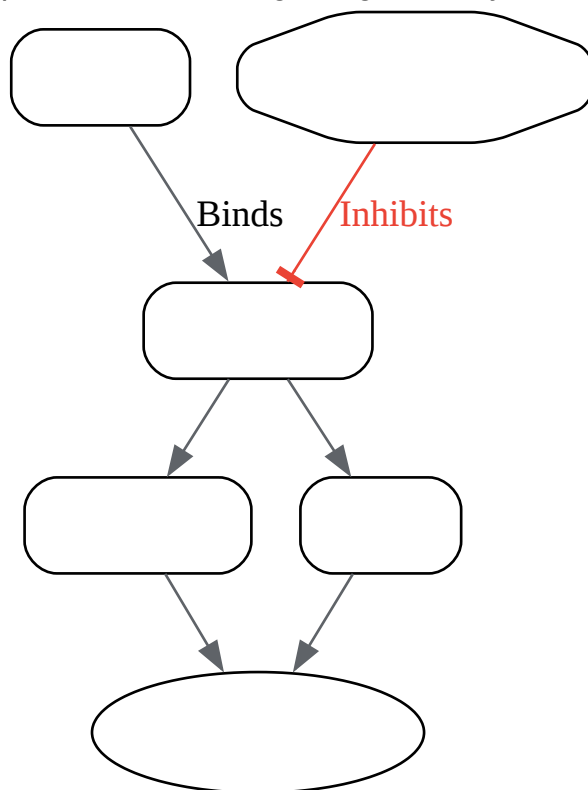
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Caption: Workflow for Suzuki-Miyaura cross-coupling reaction.

4.2 Hypothetical Signaling Pathway

This diagram represents a simplified signaling pathway that could be inhibited by a final drug product derived from this synthesis, such as an FGFR inhibitor.

Hypothetical FGFR Signaling Pathway Inhibition



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Caption: Inhibition of a generic FGFR signaling cascade.

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References

- 1. retrodrumsales.com [retrodrumsales.com]
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